molecular formula C28H34N2O2 B6291199 9-Dihexylamino-5H-benzo[a]phenoxazin-5-one, 95% CAS No. 2622208-76-6

9-Dihexylamino-5H-benzo[a]phenoxazin-5-one, 95%

Cat. No. B6291199
CAS RN: 2622208-76-6
M. Wt: 430.6 g/mol
InChI Key: KGPVGFQBUSVSKX-UHFFFAOYSA-N
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Description

“9-Dihexylamino-5H-benzo[a]phenoxazin-5-one” is a derivative of the benzo[a]phenoxazone dye . It is similar to Nile Red, a popular histological stain for cellular membranes and lipid droplets due to its unrivaled fluorescent properties in lipophilic environments .


Synthesis Analysis

The synthesis of “9-Dihexylamino-5H-benzo[a]phenoxazin-5-one” and its derivatives can be achieved starting from 1-naphthols or 1,3-naphthalenediols . The solvatochromic responsiveness of these fluorophores is reported with focus on how the substituents affect the absorption and emission spectra, luminosity, fluorescence lifetimes, and two-photon absorptivity .


Molecular Structure Analysis

The molecular formula of “9-Dihexylamino-5H-benzo[a]phenoxazin-5-one” is C24H26N2O2 . The exact mass is 374.199428076 g/mol . The structure is complex, with a dibutylamino substituent at the 9-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9-Dihexylamino-5H-benzo[a]phenoxazin-5-one” include a molecular weight of 374.5 g/mol . It has a XLogP3-AA value of 5.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 7 .

Future Directions

The future directions for “9-Dihexylamino-5H-benzo[a]phenoxazin-5-one” and its derivatives could involve further exploration of their solvatochromic responsiveness and their potential as optical molecular probes for advancing the understanding of lipid structures and cellular processes .

properties

IUPAC Name

9-(dihexylamino)benzo[a]phenoxazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O2/c1-3-5-7-11-17-30(18-12-8-6-4-2)21-15-16-24-26(19-21)32-27-20-25(31)22-13-9-10-14-23(22)28(27)29-24/h9-10,13-16,19-20H,3-8,11-12,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPVGFQBUSVSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Dihexylamino)benzo[a]phenoxazin-5-one

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